CITU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

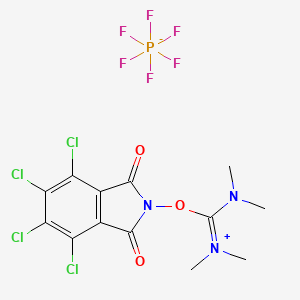

Structure

3D Structure of Parent

Properties

IUPAC Name |

[dimethylamino-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl4N3O3.F6P/c1-18(2)13(19(3)4)23-20-11(21)5-6(12(20)22)8(15)10(17)9(16)7(5)14;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPKDOSZCGGWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl4F6N3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CITU: A Dual-Function Coupling Reagent for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CITU, or Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, is a versatile and economically viable coupling reagent that has demonstrated significant utility in both acylation and decarboxylative cross-coupling reactions.[1][2][3] Developed as a safer and more cost-effective alternative to many conventional coupling reagents, this compound offers comparable reactivity in peptide synthesis while providing enhanced yields and simplified procedures in a variety of decarboxylative transformations.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and its applications in synthetic chemistry, with a particular focus on its relevance to pharmaceutical and drug development research.

Introduction to this compound

This compound is a uronium-based coupling reagent that has emerged as a powerful tool for the formation of amide bonds and carbon-carbon bonds. Its dual functionality stems from its ability to efficiently activate carboxylic acids, enabling both nucleophilic attack by amines in acylation reactions and facilitating radical-based decarboxylative cross-coupling reactions.[4]

Key Advantages of this compound:

-

Safety: this compound is presented as a safer alternative to many common coupling reagents, a crucial factor for large-scale industrial applications.[1][2]

-

Cost-Effectiveness: It is described as an economical reagent, making it an attractive option for both academic and industrial laboratories.[1][2]

-

Versatility: this compound is effective in both solution-phase and solid-phase synthesis.[4]

-

Efficiency: It demonstrates reactivity comparable to standard coupling reagents in peptide synthesis and can lead to increased yields and faster conversions in decarboxylative cross-couplings.[1][2]

Chemical Properties and Structure

| Property | Value |

| Chemical Name | Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate |

| Acronym | This compound |

| CAS Number | 2145668-85-3 |

| Molecular Formula | C₁₃H₁₂Cl₄F₆N₃O₃P |

| Molecular Weight | 545.03 g/mol |

| Appearance | Powder |

| SMILES String | F--INVALID-LINK--(F)(F)(F)F.Clc1c2c(c(c(c1Cl)Cl)Cl)C(=O)N(C2=O)OC(=--INVALID-LINK--C)N(C)C |

Mechanism of Action

Acylation Reactions (Peptide Coupling)

In acylation reactions, such as peptide bond formation, this compound acts as a carboxylic acid activator. The proposed mechanism involves the reaction of the carboxylic acid with this compound to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the release of a tetramethylurea byproduct.

Caption: Proposed mechanism for this compound-mediated acylation.

Decarboxylative Cross-Coupling Reactions

This compound is also a potent activator for decarboxylative cross-coupling reactions. In this context, it facilitates the formation of redox-active esters (RAEs) from carboxylic acids. These RAEs, specifically tetrachloro-N-hydroxyphthalimide (TCNHPI) esters, can then participate in nickel-catalyzed cross-coupling reactions.[4] The RAE readily accepts an electron from a suitable metal catalyst, initiating a radical decarboxylation process that ultimately leads to the formation of a new carbon-carbon bond.

Caption: General workflow for this compound in decarboxylative cross-coupling.

Quantitative Performance Data

Peptide Coupling Efficiency

This compound has been shown to be an effective reagent for the synthesis of peptides, including those with challenging sequences.

| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) |

| Tyr-Gly-Gly-Phe-Leu (Leucine Enkephalin) | This compound | 85 | >95 |

| Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol (DAGO) | This compound | 78 | >95 |

| A challenging hexapeptide | This compound | 65 | >90 |

Data summarized from the primary literature. Actual yields may vary depending on the specific sequence and reaction conditions.

Racemization Studies

A critical aspect of peptide coupling is the suppression of racemization at the chiral α-carbon of the amino acid. Extensive studies have shown that this compound induces minimal racemization, comparable to or better than many industry-standard coupling reagents.

| Coupling Conditions | Reagent | Epimerization (%) |

| Solution-phase coupling of Bz-Phg-OH + H-Val-OMe | This compound | <1 |

| Solid-phase synthesis of H-Gly-His-Val-Ala-OH | This compound | 1.2 |

| Solid-phase synthesis of H-Gly-His-Val-Ala-OH | HBTU/HOBt | 1.5 |

| Solid-phase synthesis of H-Gly-His-Val-Ala-OH | HATU/HOAt | 0.8 |

This table presents a comparative summary based on data from the primary literature. Epimerization levels are highly dependent on the specific amino acid residues and reaction conditions.

Decarboxylative Cross-Coupling Yields

This compound has been successfully employed in various nickel-catalyzed decarboxylative cross-coupling reactions.

| Reaction Type | Substrates | Product Yield (%) |

| Alkylation | Boc-Phe-OH + (Me₂CHCH₂)₂Zn | 85 |

| Arylation | Boc-Ala-OH + (Ph)₂Zn | 75 |

| Alkenylation | Boc-Val-OH + (CH₂=CH)₂Zn | 80 |

| Alkynylation | Boc-Leu-OH + (PhC≡C)₂Zn | 78 |

Yields are for the coupled product after activation of the carboxylic acid with this compound followed by the nickel-catalyzed cross-coupling step.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

Caption: Standard workflow for solid-phase peptide synthesis using this compound.

Detailed Steps:

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with this compound (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the pre-activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Ni-Catalyzed Decarboxylative Cross-Coupling

Detailed Steps:

-

Activation of Carboxylic Acid:

-

To a solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., THF or DMF), add this compound (1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Stir the reaction at room temperature for 1-2 hours to form the TCNHPI active ester.

-

-

Cross-Coupling Reaction:

-

In a separate flask, prepare the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%) and a ligand (e.g., a bipyridine or phenanthroline ligand, 10 mol%).

-

Add the solution of the in situ generated TCNHPI ester to the catalyst mixture.

-

Add the organozinc reagent (1.5-2 equivalents).

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Applications in Drug Development

The dual functionality of this compound makes it a valuable reagent in drug discovery and development.

-

Peptide-based Therapeutics: Its efficiency and low racemization rates are highly desirable for the synthesis of bioactive peptides and peptidomimetics.

-

Late-Stage Functionalization: The ability to perform decarboxylative cross-coupling on complex molecules, including peptides, allows for the late-stage introduction of diverse functional groups, which is a powerful strategy for structure-activity relationship (SAR) studies.[4]

-

Medicinal Chemistry: The mild reaction conditions and broad functional group tolerance of this compound-mediated reactions are well-suited for the synthesis of small molecule drug candidates.

Conclusion

This compound has established itself as a robust and versatile coupling reagent with significant advantages in terms of safety, cost, and efficiency. Its ability to mediate both acylation and decarboxylative cross-coupling reactions provides chemists with a powerful tool for the synthesis of a wide range of molecules, from simple amides to complex peptides and functionalized organic compounds. For researchers and professionals in drug development, this compound offers a reliable and practical solution for key synthetic transformations, ultimately accelerating the discovery and development of new therapeutic agents.

References

The CITU Reagent: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern synthetic chemistry, particularly in the realm of drug discovery and peptide synthesis, is one of constant evolution. The demand for safer, more efficient, and cost-effective reagents is paramount. In this context, Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, commonly known as CITU, has emerged as a powerful and versatile tool. This technical guide provides an in-depth overview of the this compound reagent, its chemical structure, applications, and detailed experimental protocols to facilitate its adoption in research and development settings.

Core Chemical Structure and Properties

This compound is a uronium-based coupling reagent with the empirical formula C₁₃H₁₂Cl₄F₆N₃O₃P and a molecular weight of 545.03 g/mol .[1] Its chemical structure is characterized by a tetrachlorophthalimide leaving group, a tetramethyluronium core, and a hexafluorophosphate counter-ion. This unique combination of features contributes to its high reactivity and stability.

Chemical Identifiers:

-

CAS Number: 2145668-85-3[1]

-

SMILES string: F--INVALID-LINK--(F)(F)(F)F.Clc1c2c(c(c(c1Cl)Cl)Cl)C(=O)N(C2=O)OC(=--INVALID-LINK--C)N(C)C

-

InChI key: AKPKDOSZCGGWNT-UHFFFAOYSA-N

The reagent is typically a powder with an assay of ≥95%.[1]

Key Applications in Chemical Synthesis

This compound has demonstrated significant utility in two major areas of organic synthesis: peptide coupling and decarboxylative cross-coupling reactions.[2][3][4]

Peptide Synthesis

This compound serves as an efficient coupling reagent for both solid-phase and solution-phase peptide synthesis.[2] It facilitates the formation of amide bonds between amino acids with reactivity comparable to industry-standard reagents but with an improved safety profile and lower cost.[2][3][4] Extensive studies have shown that this compound-mediated couplings result in minimal epimerization, a critical factor in maintaining the stereochemical integrity of peptides.[2]

Decarboxylative Cross-Coupling

A significant advantage of this compound is its role as a potent activator in nickel-catalyzed decarboxylative cross-coupling reactions.[2] This allows for the formation of carbon-carbon bonds by coupling carboxylic acids with various organozinc reagents. This methodology has been successfully applied in arylation, alkenylation, alkylation, and alkynylation reactions, providing a versatile route to complex organic molecules.[2] The formation of the necessary redox-active ester is efficient and proceeds under mild conditions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the this compound reagent, compiled from various sources.

| Property | Value | Reference |

| Molecular Weight | 545.03 g/mol | [1] |

| Empirical Formula | C₁₃H₁₂Cl₄F₆N₃O₃P | [1] |

| Assay | ≥95% | [1] |

| Decomposition Onset | 170 °C | [2] |

| Decomposition Heat | -509 J/g | [2] |

| Energy Release | 277 kJ/mol | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of new reagents. The following are representative protocols for the use of this compound in peptide coupling and decarboxylative cross-coupling.

General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical workflow for the use of this compound in solid-phase peptide synthesis.

Methodology:

-

Resin Preparation: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.

-

Amino Acid Activation: In a separate vessel, the Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with this compound (3-5 equivalents) and a base such as N-methylmorpholine (NMM) (6-10 equivalents) in DMF.

-

Coupling: The activated amino acid solution is added to the deprotected resin.

-

Reaction: The reaction mixture is agitated at room temperature for a specified time, typically 2 hours.[2]

-

Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

General Procedure for Nickel-Catalyzed Decarboxylative Cross-Coupling

This protocol describes a general method for the C-C bond formation using this compound.

References

The Advent of CITU: A Dual-Function Reagent Revolutionizing Peptide Synthesis and Drug Discovery

A comprehensive technical guide on the discovery, development, and application of Tetrachloro-N-hydroxyphthalimide Tetramethyluronium Hexafluorophosphate (CITU), a versatile reagent for acylation and decarboxylative cross-coupling reactions.

Introduction

In the landscape of modern organic chemistry and drug development, the efficient and safe synthesis of complex molecules is paramount. Amide bond formation, the cornerstone of peptide and protein chemistry, and the construction of carbon-carbon bonds are fundamental transformations that underpin the creation of new therapeutics and functional materials. The discovery of Tetrachloro-N-hydroxyphthalimide Tetramethyluronium Hexafluorophosphate, commonly known as this compound, has marked a significant advancement in these areas.[1][2] Developed as an inexpensive, safe, and highly effective dual-purpose reagent, this compound facilitates both the acylation of heteroatoms and decarboxylative cross-coupling reactions.[1] This technical guide provides an in-depth overview of the discovery, development, and diverse applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The impetus behind the development of this compound was the need for a multipurpose reagent that could streamline two of the most critical reaction classes in organic synthesis: acylation and C-C bond formation.[1] Existing methods often relied on reagents with safety concerns, particularly on an industrial scale, or required lengthy reaction times and large excesses of activating agents.[1] The design of this compound ingeniously combines the reactive tetrachloro-N-hydroxyphthalimide (TCNHPI) motif with a tetramethyluronium cationic core, a common feature in many successful coupling reagents.[1] This novel combination resulted in a reagent with high reactivity and a significantly improved safety profile.[1]

Synthesis of this compound:

The synthesis of this compound is a straightforward process, making it an economically viable option for large-scale applications. It is prepared from the reaction of tetramethyluronium chloride and tetrachloro-N-hydroxyphthalimide (TCNHPI) in the presence of a mild base.[1] TCNHPI itself is derived from a non-toxic flame retardant, further enhancing the overall safety and sustainability of the process.[1]

Core Applications and Mechanisms

This compound's versatility stems from its ability to efficiently activate carboxylic acids, forming a highly reactive tetrachloro-N-hydroxyphthalimide ester. This activated intermediate can then undergo one of two productive pathways: nucleophilic attack for amide bond formation or a nickel-catalyzed decarboxylative cross-coupling to form a new C-C bond.

Peptide Synthesis and Acylation Reactions

In the realm of peptide synthesis, this compound has demonstrated performance comparable to or exceeding that of industry-standard coupling reagents such as HATU, HBTU, and PyBOP, particularly in terms of minimizing epimerization, a critical factor in maintaining the stereochemical integrity of peptides.[1]

Mechanism of Peptide Coupling:

The mechanism of this compound-mediated peptide coupling involves a two-step process. First, the carboxylic acid of an N-protected amino acid is activated by this compound to form a tetrachloro-N-hydroxyphthalimide active ester. This is followed by the nucleophilic attack of the free amine of another amino acid or peptide chain, leading to the formation of the amide bond and the release of tetrachloro-N-hydroxyphthalimide.

References

An In-depth Technical Guide to Tetrachloro-N-hydroxyphthalimide Tetramethyluronium Hexafluorophosphate (CITU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, commonly known as CITU, is a versatile and economical coupling reagent with significant applications in peptide synthesis and decarboxylative cross-coupling reactions. This technical guide provides a comprehensive overview of the core properties of this compound, including its physical and chemical characteristics, detailed experimental protocols for its use, and essential safety information. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge required for the effective and safe implementation of this compound in their work.

Core Properties of this compound and its Precursor TCNHPI

This compound is a uronium-based coupling reagent derived from Tetrachloro-N-hydroxyphthalimide (TCNHPI). The properties of both compounds are crucial for understanding the applications and handling of this compound.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its precursor, TCNHPI.

Table 1: Physical and Chemical Properties of Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate (this compound)

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂Cl₄F₆N₃O₃P | [1] |

| Molecular Weight | 545.03 g/mol | [1] |

| Appearance | Powder | [1] |

| Assay | ≥95% | [1] |

| CAS Number | 2145668-85-3 | [1] |

| SMILES | F--INVALID-LINK--(F)(F)(F)F.Clc1c2c(c(c(c1Cl)Cl)Cl)C(=O)N(C2=O)OC(=--INVALID-LINK--C)N(C)C | [1] |

| InChI | 1S/C13H12Cl4N3O3.F6P/c1-18(2)13(19(3)4)23-20-11(21)5-6(12(20)22)8(15)10(17)9(16)7(5)14;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | [1] |

| InChI Key | AKPKDOSZCGGWNT-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties of Tetrachloro-N-hydroxyphthalimide (TCNHPI)

| Property | Value | Reference |

| Molecular Formula | C₈HCl₄NO₃ | [2] |

| Molecular Weight | 300.91 g/mol | [2] |

| Appearance | White to light yellow powder to crystal | |

| Melting Point | 253 - 255 °C | [2] |

| Purity | ≥ 97% | [2] |

| CAS Number | 85342-65-0 | [2] |

| SMILES | O=C1N(O)C(C2=C(Cl)C(Cl)=C(Cl)C(Cl)=C21)=O | |

| InChI | 1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H | |

| InChI Key | UTRBHXSKVVPTLY-UHFFFAOYSA-N |

Applications in Organic Synthesis

This compound has emerged as a powerful tool in organic synthesis, primarily in two key areas: peptide coupling and decarboxylative cross-coupling reactions.[3]

Peptide Synthesis

This compound serves as an efficient coupling reagent for the formation of amide bonds in both solid-phase and solution-phase peptide synthesis.[3] Its reactivity is comparable to other common coupling reagents, but it offers advantages in terms of safety and cost.[3]

Decarboxylative Cross-Coupling

This compound is also utilized as a potent activator in nickel-catalyzed decarboxylative cross-coupling reactions.[3] It facilitates the formation of redox-active esters that can engage with various organozinc reagents in alkylation, arylation, alkenylation, and alkynylation reactions.[3] This methodology allows for the direct introduction of non-natural side chains onto native peptide sequences.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are adapted from the supplementary information of the primary literature.[4]

General Procedure for Peptide Coupling (Solid-Phase)

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (5x), and DMF (5x).

-

Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equiv.), this compound (3 equiv.), and a base such as diisopropylethylamine (DIPEA) (6 equiv.) in DMF. Add this solution to the resin and shake at room temperature for 1-2 hours.

-

Washing: Wash the resin with DMF (5x), DCM (5x), and DMF (5x).

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase HPLC.

General Procedure for Ni-Catalyzed Decarboxylative Alkynylation

-

Reaction Setup: To an oven-dried vial, add the carboxylic acid (1 equiv.), this compound (1.2 equiv.), and a suitable solvent such as DMF. Stir the mixture at room temperature for 1 hour to form the redox-active ester.

-

Addition of Reagents: To the reaction mixture, add the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), and the alkynylzinc reagent (2 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanisms and workflows involving this compound.

Caption: General mechanism of peptide bond formation using this compound.

Caption: Experimental workflow for Ni-catalyzed decarboxylative cross-coupling.

Safety and Handling

Comprehensive safety data for this compound is limited. The following information is based on available data for this compound and its precursor, TCNHPI.

Hazard Identification

This compound:

-

GHS Classification: Acute Toxicity, Oral (Category 3).[1]

-

Signal Word: Danger.[1]

-

Hazard Statement: H301 (Toxic if swallowed).[1]

TCNHPI:

-

A Safety Data Sheet for a similar, non-chlorinated compound, N-Hydroxyphthalimide, indicates it causes skin and serious eye irritation.[5][6][7]

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate (this compound) is a valuable and cost-effective reagent for modern organic synthesis. Its efficacy in both peptide coupling and decarboxylative cross-coupling reactions, combined with a favorable safety profile compared to some traditional coupling reagents, makes it an attractive option for researchers in academia and industry. This guide provides the foundational knowledge for its successful application, and it is recommended to consult the primary literature for more specific and detailed applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound: A Peptide and Decarboxylative Coupling Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-Depth Technical Guide to the Stability and Storage of CITU Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CITU (S-(1-oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate or Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) is an efficient and cost-effective coupling reagent increasingly utilized in solid- and solution-phase peptide synthesis, as well as in decarboxylative cross-coupling reactions.[1][2][3] Its performance and the reliability of synthetic outcomes are intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability profile of the this compound reagent, recommended storage conditions, and detailed experimental protocols for stability assessment to ensure its optimal use in research and development.

Chemical and Physical Properties

This compound is a uronium-type coupling reagent valued for its high reactivity and improved safety profile compared to some traditional benzotriazole-based reagents.[2][4] Key identifiers for this compound are provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate |

| Synonym(s) | 1,1,3,3-Tetramethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl)isouronium hexafluorophosphate(V) |

| CAS Number | 2145668-85-3 |

| Molecular Formula | C₁₃H₁₂Cl₄F₆N₃O₃P |

| Molecular Weight | 545.03 g/mol |

| Appearance | White to off-white powder |

Stability Profile

The stability of the this compound reagent is highly dependent on its physical state (solid vs. solution) and the environmental conditions to which it is exposed.

Solid-State Stability

In its solid, powdered form, this compound is considered bench-stable when stored at ambient temperature.[2][3] However, to ensure long-term stability and prevent gradual degradation, it is advisable to store the solid reagent under controlled conditions. Factors that can affect solid-state stability include:

-

Humidity: As a salt, this compound may be hygroscopic. Absorption of moisture can lead to hydrolysis.

-

Light: While specific photostability data for this compound is not extensively published, it is a common practice for complex organic reagents to be protected from light to prevent photochemical degradation.

-

Temperature: Elevated temperatures can accelerate the degradation of chemical reagents. A thermal stability assessment using Differential Scanning Calorimetry (DSC) indicated a decomposition onset temperature of 170 °C for this compound.[2]

Solution-State Stability

The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent used. Stock solutions of this compound, particularly in commonly used solvents for peptide synthesis like N,N-dimethylformamide (DMF), are prone to degradation.[2][3]

Key Findings on Solution Stability:

-

General Recommendation: Stock solutions of this compound should be freshly prepared every two days to avoid significant degradation and hydrolysis, especially when used in automated peptide synthesizers.[2][3]

-

Solvent Effects: Studies on the analogous uronium reagent COMU have shown that its stability is greater in acetonitrile (ACN) and γ-valerolactone (GVL) compared to DMF.[1][5][6] This suggests that for applications where a stock solution is required for a longer period, exploring alternative solvents to DMF for this compound may be beneficial.

-

Degradation Pathway: In solution, uronium salts like this compound are susceptible to hydrolysis. The primary degradation pathway is likely the hydrolysis of the uronium moiety, leading to the formation of an inactive urea byproduct and the corresponding N-hydroxy compound. These degradation products can potentially interfere with the desired reaction, for instance, by capping the N-terminus of a growing peptide chain.[7]

The presumed degradation pathway of this compound in the presence of water is illustrated in the following diagram.

Recommended Storage and Handling

Adherence to proper storage and handling procedures is critical to maintain the integrity and reactivity of the this compound reagent.

Table 2: Recommended Storage and Handling of this compound Reagent

| Condition | Solid Reagent | Solution |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8 °C is recommended. | Prepare fresh before use. If short-term storage is necessary, keep at 2-8 °C. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. | Prepare and store under an inert atmosphere. |

| Light | Store in an amber vial or other light-protecting container. | Protect from light. |

| Container | Use a tightly sealed container to prevent moisture ingress. | Use a tightly sealed vial with a septum for withdrawal to minimize atmospheric exposure. |

| Shelf-life | Refer to the manufacturer's expiry date when stored under recommended conditions. | Use within 48 hours of preparation. |

The following workflow outlines the recommended procedure for handling this compound reagent to ensure optimal performance.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of the this compound reagent, particularly for critical applications, performing stability-indicating assays is recommended. Forced degradation studies can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][9][10][11]

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on the this compound reagent.

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound reagent

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

HPLC-UV or HPLC-MS system

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at room temperature and 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature. Withdraw samples at various time points.

-

Thermal Degradation: Place a sample of solid this compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60°C). Analyze samples at various time points.

-

Photolytic Degradation: Expose a sample of solid this compound and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8] Analyze samples at various time points.

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method, such as HPLC-UV or HPLC-MS.

Example of a Stability-Indicating HPLC Method

A reverse-phase HPLC method can be developed to separate the intact this compound from its degradation products.

Table 3: Example HPLC Method Parameters for this compound Stability Assessment

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | A suitable gradient to resolve all peaks (e.g., start with 95% A, ramp to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

The following diagram illustrates the workflow for a forced degradation study.

Conclusion

The stability of the this compound reagent is a critical factor for its successful application in chemical synthesis. While solid this compound is relatively stable, its solutions are susceptible to degradation, particularly in DMF. For optimal results, it is imperative to store solid this compound in a cool, dry, dark place under an inert atmosphere and to prepare solutions fresh before use. When the use of stock solutions is unavoidable, they should not be stored for more than 48 hours. The implementation of stability-indicating analytical methods and forced degradation studies can provide valuable insights into the stability of this compound under specific laboratory conditions, ensuring the reliability and reproducibility of synthetic procedures.

References

- 1. Re-evaluating the stability of COMU in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Peptide and Decarboxylative Coupling Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

A Guide to Decarboxylative Cross-Coupling: A Powerful Tool in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Decarboxylative cross-coupling has emerged as a transformative strategy in organic synthesis, offering a robust and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. This powerful technique utilizes readily available and stable carboxylic acids as coupling partners, liberating carbon dioxide as the sole byproduct. This approach presents a significant advantage over traditional cross-coupling methods that often rely on pre-formed, sensitive organometallic reagents. The use of inexpensive and abundant carboxylic acids enhances the atom economy and environmental friendliness of synthetic routes, making it an attractive methodology for both academic research and industrial applications, including drug discovery and development.

This in-depth technical guide provides a comprehensive overview of the core principles, mechanisms, and practical applications of decarboxylative cross-coupling. It includes a summary of quantitative data for key reactions, detailed experimental protocols, and visualizations of reaction mechanisms to facilitate a deeper understanding and implementation of this cutting-edge technology.

Core Principles and Mechanistic Overview

Decarboxylative cross-coupling reactions are typically catalyzed by transition metals, most notably palladium and copper, and can proceed through various mechanistic pathways. The fundamental concept involves the transformation of a carboxylic acid into a carbon nucleophile surrogate via decarboxylation, which then participates in a cross-coupling event with an electrophilic partner, commonly an organic halide or triflate.

The two primary mechanistic manifolds are:

-

Ionic Pathways: In this pathway, the carboxylic acid undergoes decarboxylation to generate a carbanionic intermediate. This process is often facilitated by a metal catalyst that coordinates to the carboxylate, promoting the extrusion of CO2. The resulting organometallic species then engages in a classic cross-coupling catalytic cycle involving oxidative addition, transmetalation (in bimetallic systems), and reductive elimination to form the desired product.

-

Radical Pathways: Alternatively, the reaction can proceed through radical intermediates. Single-electron transfer (SET) from a photocatalyst or a transition metal catalyst to the carboxylic acid derivative can initiate decarboxylation to afford an alkyl or aryl radical. This radical can then be trapped by a metal complex in the catalytic cycle to forge the new bond.

The choice of catalyst, ligands, base, and solvent system plays a crucial role in determining the operative mechanism and the overall efficiency and selectivity of the reaction.

Key Decarboxylative Cross-Coupling Reactions

This section highlights three prominent classes of decarboxylative cross-coupling reactions, providing quantitative data on their scope and detailed experimental protocols for their implementation.

Decarboxylative Biaryl Synthesis

The formation of biaryl motifs is of paramount importance in medicinal chemistry and materials science. Decarboxylative cross-coupling provides a direct and efficient route to these structures, bypassing the need for pre-functionalized organometallic reagents.

| Entry | Carboxylic Acid | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Nitrobenzoic acid | 4-Bromoanisole | Pd(OAc)2/CuI/phenanthroline | NMP | 160 | 95 |

| 2 | 2-Cyanobenzoic acid | 4-Bromotoluene | CuO/PdBr2/PPh3/phenanthroline | Quinoline | 170 | 71 |

| 3 | 2,6-Dimethoxybenzoic acid | 4-Iodoanisole | PdCl2/AsPh3/Ag2CO3 | DMSO | 120 | 90 |

| 4 | 2-Formylbenzoic acid | 4-Chlorotoluene | Pd(OAc)2/CuI/phenanthroline | NMP | 160 | 82 |

| 5 | 2-(Methylthio)benzoic acid | 4-Bromoacetophenone | Pd(OAc)2/CuI/phenanthroline | NMP | 160 | 87 |

Data compiled from multiple sources for comparative purposes.

This protocol is adapted from a reported synthesis of a key intermediate for the angiotensin II inhibitor Valsartan.

Materials:

-

2-Cyanobenzoic acid

-

4-Bromotoluene

-

Copper(II) oxide (CuO)

-

Palladium(II) bromide (PdBr2)

-

Triphenylphosphine (PPh3)

-

1,10-Phenanthroline

-

Potassium carbonate (K2CO3)

-

Potassium fluoride (KF)

-

3 Å molecular sieves (ground)

-

Quinoline

-

N-methyl-2-pyrrolidone (NMP)

-

n-Tetradecane (internal standard)

-

Ethyl acetate

-

Hexane

-

1 N HCl (aq)

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To an oven-dried 20 mL crimp-top vial, add copper(II) oxide (11.9 mg, 0.15 mmol), potassium carbonate (138.2 mg, 1.00 mmol), potassium fluoride (29.1 mg, 0.50 mmol), 1,10-phenanthroline (27.0 mg, 0.15 mmol), 2-cyanobenzoic acid (162.0 mg, 1.10 mmol), palladium(II) bromide (5.3 mg, 0.02 mmol), triphenylphosphine (5.2 mg, 0.02 mmol), and ground 3 Å molecular sieves (250 mg).

-

Seal the vial with a septum cap, and evacuate and backfill with nitrogen three times.

-

Add a solution of 4-bromotoluene (171.0 mg, 1.00 mmol) and n-tetradecane (50 µL) in quinoline (1.5 mL) via syringe.

-

Stir the resulting solution for 24 hours at 170 °C.

-

After cooling to room temperature, pour the reaction mixture into 1 N aqueous HCl (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over MgSO4, and filter.

-

Remove the volatiles in vacuo.

-

Purify the residue by column chromatography on silica gel (ethyl acetate/hexane 1:5) to yield 2-cyano-4'-methylbiphenyl as a yellow solid (138 mg, 71% yield).

Decarboxylative Heck-Type Reactions

The Heck reaction is a cornerstone of C-C bond formation. The decarboxylative variant allows for the use of carboxylic acids in place of aryl or vinyl halides, expanding the scope and utility of this powerful transformation.

| Entry | Carboxylic Acid | Alkene | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,6-Dimethoxybenzoic acid | Styrene | Pd(OAc)2/phosphine-sulfonamido ligand | Dioxane | 140 | 80 |

| 2 | 2-Nitrobenzoic acid | n-Butyl acrylate | Pd(OAc)2/CuF2/1,4,5-triazanaphthalene | NMP | 120 | 85 |

| 3 | 2,4,6-Trimethoxybenzoic acid | 4-Chlorostyrene | Pd(OAc)2/phosphine-sulfonamido ligand | Dioxane | 140 | 75 |

| 4 | 3-Bromo-2,6-dimethoxybenzoic acid | 4-Methylstyrene | PdCl2/AsPh3/Ag2CO3 | DMSO | 120 | 78 |

| 5 | N-Boc-glycine (as redox-active ester) | Vinylnaphthalene | Pd(PPh3)2Cl2/Xantphos/Blue LED | Dioxane | RT | 88 |

Data compiled from multiple sources for comparative purposes.

This protocol is based on a palladium-catalyzed decarboxylative Heck reaction.

Materials:

-

Potassium 2-nitrobenzoate

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)2)

-

Copper(II) fluoride (CuF2)

-

1,4,5-Triazanaphthalene

-

p-Benzoquinone

-

3 Å molecular sieves (powdered and dried)

-

N-methyl-2-pyrrolidone (NMP)

-

Nitrogen gas

Procedure:

-

In an oven-dried 20 mL crimp-top vial equipped with a septum cap and a stirring bar, add potassium 2-nitrobenzoate (1.50 mmol), copper(II) fluoride (203 mg, 2.00 mmol), palladium(II) acetate (4.58 mg, 0.02 mmol), 1,4,5-triazanaphthalene (5.25 mg, 0.04 mmol), p-benzoquinone (54.0 mg, 0.50 mmol), and powdered 3 Å molecular sieves (350 mg).

-

Seal the reaction vessel, and evacuate and backfill with nitrogen three times.

-

Add NMP (3.0 mL) and n-butyl acrylate (3.0 mmol) via syringe.

-

Stir the reaction mixture at 120 °C for the specified time (monitoring by GC is recommended).

-

After completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., diethyl ether).

-

Filter the mixture through a pad of celite and wash with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired vinyl arene.

Decarboxylative C-N Coupling

The formation of C-N bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. Decarboxylative C-N coupling provides a novel and efficient method for the N-alkylation of various nitrogen-containing compounds using carboxylic acids as the alkyl source.

| Entry | Carboxylic Acid | N-Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | Cyclohexanecarboxylic acid | Indazole | Cu(I)/Photoredox catalyst/Blue LED | Dioxane | RT | 84 |

| 2 | Phenylacetic acid | 3-Chloroindazole | Cu(I)/Photoredox catalyst/Blue LED | Dioxane | RT | 80 |

| 3 | Adamantanecarboxylic acid | 3-Chloroindazole | Cu(I)/Photoredox catalyst/Blue LED | Dioxane | RT | 82 |

| 4 | N-Boc-proline | 3-Chloroindazole | Cu(I)/Photoredox catalyst/Blue LED | Dioxane | RT | 76 |

| 5 | Levulinic acid | 3-Chloroindazole | Cu(I)/Photoredox catalyst/Blue LED | Dioxane | RT | 64 |

Data represents isolated yields from a dual copper and photoredox catalyzed reaction.

This protocol is a general procedure for the decarboxylative C-N coupling of alkyl carboxylic acids with N-nucleophiles.

Materials:

-

Alkyl carboxylic acid

-

N-nucleophile (e.g., indazole)

-

Copper(I) catalyst (e.g., CuI)

-

Photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

-

Ligand (e.g., bathophenanthroline)

-

Base (e.g., BTMG)

-

Iodinane oxidant (e.g., MesI(OAc)2)

-

Dioxane

-

Blue LED light source

Procedure:

-

In a nitrogen-filled glovebox, add the alkyl carboxylic acid (0.2 mmol), N-nucleophile (0.2 mmol), copper(I) catalyst (5 mol%), photoredox catalyst (1 mol%), ligand (10 mol%), and base (0.4 mmol) to a vial.

-

Add the iodinane oxidant (0.3 mmol) and dioxane (2 mL).

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a photoreactor equipped with a blue LED light source and stir at room temperature for the specified time (typically 5 minutes to 1 hour).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanistic Pathways and Visualizations

To further elucidate the underlying processes of decarboxylative cross-coupling, the following diagrams illustrate the catalytic cycles for key reaction types.

Caption: A simplified representation of a bimetallic Pd/Cu-catalyzed decarboxylative biaryl synthesis.

Caption: A plausible catalytic cycle for a palladium-catalyzed decarboxylative Heck-type reaction.

Caption: A proposed mechanism for synergistic photoredox and copper-catalyzed decarboxylative C-N coupling.

Conclusion and Future Outlook

Decarboxylative cross-coupling has revolutionized the way chemists approach the synthesis of complex molecules. Its operational simplicity, broad substrate scope, and the use of readily available carboxylic acids make it a highly attractive and sustainable synthetic tool. The ongoing development of novel catalysts and reaction conditions continues to expand the boundaries of this field, enabling the formation of increasingly complex and diverse molecular architectures. For researchers and professionals in drug development, mastering these techniques is essential for the rapid and efficient synthesis of new chemical entities. The continued exploration of new mechanistic pathways and applications promises to further solidify decarboxylative cross-coupling as a cornerstone of modern organic synthesis.

Methodological & Application

Application Notes and Protocols for CITU in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) is a uronium-based coupling reagent employed in solid-phase peptide synthesis (SPPS). It offers a compelling alternative to more traditional coupling reagents, demonstrating high reactivity and efficiency while presenting a more favorable safety and cost profile.[1] As an "all-in-one" reagent, this compound performs well in both acylation and decarboxylative cross-coupling reactions, making it a versatile tool in the synthesis of peptides, including those with "difficult" sequences.[1] Studies have shown that epimerization on solid phase is minimal and comparable to other standard reagents like HATU and PyAOP.[1] This document provides detailed protocols for the use of this compound in both manual and automated SPPS, alongside comparative data and diagrams to illustrate its mechanism and workflow.

Data Presentation

Comparative Performance of Coupling Reagents

The selection of a coupling reagent is critical for the efficiency of peptide synthesis. While direct comparative studies are limited, the following table summarizes reported yields and purities for peptides synthesized using this compound and other common coupling reagents. It is important to note that reaction conditions may vary between studies.

| Peptide Sequence | Coupling Reagent | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |

| H-Tyr-Gly-Gly-Phe-Leu-NH₂ (Leu-enkephalin) | This compound | Automated SPPS | Not explicitly stated | 85 | [1] |

| H-Tyr-Gly-Gly-Phe-Leu-NH₂ (Leu-enkephalin) | HBTU/HOBt | Manual SPPS | >95 (after purification) | 75 | [2] |

| H-Tyr-Pro-Trp-Thr-NH₂ (Hemorphin-4) | This compound | Manual SPPS | Not explicitly stated | 78 | [1] |

| H-Tyr-Aib-Aib-Phe-Leu-NH₂ ("Difficult" Sequence) | This compound | Not specified | Not explicitly stated | 65 | [1] |

| G-LHRH | COMU | Automated SPPS (2 x 1 min coupling) | ~90 | Not stated | [3] |

| G-LHRH | HCTU | Automated SPPS (2 x 20 min coupling) | ~90 | Not stated | [3] |

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) using this compound

This protocol is for the synthesis of a generic peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

- Place 100 mg of Rink Amide resin (loading capacity ~1.0 mmol/g) in a fritted syringe reactor.

- Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes at room temperature.

- Drain the piperidine solution.

- Repeat the addition of 20% piperidine in DMF and agitate for another 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling with this compound:

- In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and this compound (0.4 mmol, 4 equivalents) in 1.5 mL of DMF.

- Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the activation mixture and vortex briefly.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.

- To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

4. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (5 x 2 mL) to remove excess reagents and byproducts.

5. Chain Elongation:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

- Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry the resin under a stream of nitrogen.

- Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

- Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.

- Precipitate the crude peptide by centrifugation.

- Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.

8. Purification:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis using this compound

This is a general guideline for adapting an automated peptide synthesizer for use with this compound. Specific parameters will need to be optimized for the instrument in use.

1. Reagent Preparation:

- Prepare stock solutions of:

- Fmoc-protected amino acids (e.g., 0.2 M in DMF).

- This compound (0.2 M in DMF).

- DIEA (0.4 M in NMP or DMF).

- 20% piperidine in DMF for deprotection.

2. Synthesis Cycle:

- Deprotection: Program the synthesizer to perform a two-step deprotection with 20% piperidine in DMF.

- Washing: Thoroughly wash the resin with DMF post-deprotection.

- Coupling:

- Program the instrument to deliver the Fmoc-amino acid, this compound, and DIEA to the reaction vessel.

- A typical coupling time is 60 minutes. For difficult couplings, this can be extended or a double coupling can be programmed.

- Washing: Wash the resin with DMF to remove residual reagents.

3. Cleavage and Purification:

- Follow the same procedure as for manual synthesis (steps 7 and 8).

Mandatory Visualization

Chemical Reaction Mechanism of this compound

Caption: this compound-mediated peptide bond formation mechanism.

Experimental Workflow for Manual SPPS using this compound

Caption: Manual solid-phase peptide synthesis workflow using this compound.

Signaling Pathway for Leu-enkephalin via the Mu-Opioid Receptor

Leu-enkephalin, an endogenous opioid peptide synthesized using this compound, acts as an agonist for the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][4] Activation of MOR initiates a signaling cascade that leads to analgesic effects.[1][5][6][7][8]

Caption: Mu-opioid receptor signaling cascade activated by Leu-enkephalin.

References

- 1. pnas.org [pnas.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis and biological evaluation of leucine enkephalin turn mimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solution-Phase Peptide Coupling Using CITU

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1-chloro-N,N,N',N'-tetramethyluronium hexafluorophosphate (CITU) in solution-phase peptide coupling. This compound is a cost-effective and safe coupling reagent that demonstrates comparable reactivity to other common coupling reagents.[1] These protocols are intended for researchers in organic chemistry, medicinal chemistry, and drug development. Included are detailed experimental procedures, quantitative data on reaction performance, and a comparison with other widely used coupling agents.

Introduction

Peptide synthesis is a fundamental process in drug discovery and biochemical research. The formation of the amide bond is the key step, and the choice of coupling reagent is critical for achieving high yield, purity, and minimal racemization. This compound has emerged as a versatile reagent for both acylation and decarboxylative cross-coupling reactions.[1] Its advantages include high reactivity, enhanced safety profile, and economic benefits, making it an attractive alternative to standard coupling reagents, particularly for large-scale synthesis.[1] This document focuses on the application of this compound in solution-phase peptide synthesis.

Data Presentation

Epimerization Studies

A critical aspect of peptide coupling is the retention of stereochemical integrity. The extent of epimerization during peptide bond formation is a key indicator of a coupling reagent's performance. The following table summarizes the degree of epimerization observed with this compound in comparison to other standard coupling reagents in a solution-phase fragment coupling.

| Coupling Reagent | % Epimerization (Solution Phase) |

| This compound | <1% |

| PyAOP | <1% |

| HATU | <1% |

| OxymaPure/DIC | <1% |

Data sourced from epimerization studies on the synthesis of Phth-Ala-Val-Phe-NH2. The study indicates a negligible degree of epimerization at the α-stereo-center in solution for this compound, comparable to other high-performance reagents.[1]

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines the general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution using this compound.

Materials:

-

N-protected amino acid (e.g., Fmoc-L-Alanine)

-

Amino acid ester hydrochloride (e.g., L-Valine methyl ester hydrochloride)

-

This compound (1-chloro-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

1M Hydrochloric acid solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

-

Addition of Base: Add the base (e.g., NMM, 2.0 equivalents) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

-

Activation with this compound: Add this compound (1.1 equivalents) to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. Reaction times can vary depending on the specific amino acids being coupled, but are often complete within 2-4 hours.[1]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected dipeptide.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Logical Workflow for Solution-Phase Peptide Coupling with this compound

Caption: Workflow for solution-phase peptide coupling using this compound.

Signaling Pathway of this compound-Mediated Amide Bond Formation

Caption: Proposed mechanism of this compound-mediated amide bond formation.

Conclusion

This compound is a highly effective coupling reagent for solution-phase peptide synthesis, offering a safe, economical, and efficient alternative to other reagents. It provides excellent reactivity with minimal epimerization, making it suitable for a wide range of peptide coupling reactions. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development.

References

Revolutionizing Complex Peptide Synthesis: Application and Protocols for CITU

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly for complex and therapeutically relevant peptides, the choice of coupling reagent is paramount to achieving high yields, purity, and cost-effectiveness. CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) has emerged as a powerful and versatile reagent, offering significant advantages in both solid-phase peptide synthesis (SPPS) and solution-phase applications. This document provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of complex peptides.

Introduction to this compound: A Paradigm Shift in Peptide Coupling

This compound is a uronium-based coupling reagent that has demonstrated exceptional performance in amide bond formation, even for challenging sequences prone to aggregation.[1] Its unique mechanism of action, proceeding through a highly reactive tetrachloro-N-hydroxyphthalimide (TCNHPI) active ester, ensures efficient coupling with minimal racemization.[1][2] Key advantages of this compound include:

-

Enhanced Safety: Unlike many traditional coupling reagents, this compound is not explosive, making it a safer alternative for laboratory and industrial-scale synthesis.[3][4]

-

Cost-Effectiveness: The synthesis of this compound is economical, contributing to a reduction in the overall cost of peptide production.[1]

-

High Reactivity and Efficiency: this compound exhibits reactivity comparable to or exceeding that of common coupling reagents like HBTU and HATU, leading to high coupling efficiencies and yields.[1][2]

-

Versatility: Beyond standard peptide coupling, this compound is also a potent reagent for decarboxylative cross-coupling reactions, enabling the introduction of non-natural side chains into peptides.[1]

Quantitative Data Presentation

The following table summarizes the reported yields for the synthesis of specific peptides using this compound, highlighting its efficacy in producing both standard and "difficult" sequences.

| Peptide Sequence/Name | Synthesis Method | Coupling Reagent | Yield (%) | Purity | Reference |

| "Difficult" Hexapeptide (21) | Fmoc-SPPS | This compound | Good | High | [1] |

| Rubiscolin-6 (22) | Fmoc-SPPS | This compound | Fair | High | [1] |

Note: "Good" and "Fair" are qualitative descriptions from the source. Specific percentage yields were not detailed in the available literature.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the standard steps for the incorporation of an amino acid during Fmoc-based SPPS using this compound as the coupling reagent.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

-

Add this compound (3-5 equivalents) and DIPEA or NMM (6-10 equivalents) to the amino acid solution.

-

Pre-activate the mixture for 1-2 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Peptide Cyclization using this compound

This protocol describes a general method for the head-to-tail cyclization of a linear peptide while it is still attached to the solid support.

Prerequisites: The linear peptide must be assembled on a resin that allows for cyclization, typically by attaching the C-terminal amino acid to the resin via its side chain. Orthogonal protecting groups must be used for the N-terminal amine and the C-terminal carboxylic acid.

Protocol:

-

Linear Peptide Synthesis: Synthesize the linear peptide on the chosen resin using the SPPS protocol described in section 3.1.

-

N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using the standard deprotection conditions.

-

C-terminal Deprotection: Selectively remove the C-terminal protecting group (e.g., Allyl, removed by Pd(PPh₃)₄).

-

Cyclization:

-

Swell the resin in DMF.

-

In a separate vial, prepare a solution of this compound (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

-

Add the activation solution to the resin-bound peptide.

-

Agitate the mixture at room temperature for 4-24 hours. Monitor the reaction progress by taking small aliquots of the resin for cleavage and analysis by LC-MS.

-

-

Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify as described in the SPPS protocol.

Signaling Pathways and Applications of Synthesized Peptides

Peptides synthesized using this compound can be employed in a wide array of research and therapeutic applications. For example, the synthesized peptides can be used to modulate protein-protein interactions (PPIs), which are central to many signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Conclusion

This compound represents a significant advancement in the field of peptide synthesis. Its favorable safety profile, cost-effectiveness, and high reactivity make it an excellent choice for the synthesis of complex peptides, including those with "difficult" sequences and cyclic architectures. The protocols provided herein offer a practical guide for researchers to effectively implement this compound in their peptide synthesis workflows, paving the way for the development of novel peptide-based therapeutics and research tools.

References

- 1. This compound: A Peptide and Decarboxylative Coupling Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Activation of Carboxylic Acids with CITU

For Researchers, Scientists, and Drug Development Professionals

Introduction

CITU (Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate) is a versatile and efficient reagent for the activation of carboxylic acids. It has demonstrated broad applicability in two critical areas of chemical synthesis: acylation reactions for amide bond formation and decarboxylative cross-coupling reactions.[1][2][3] Developed as a safer and more economical alternative to many common coupling reagents, this compound offers high reactivity, improved yields in certain applications, and simplified experimental procedures.[1][2][3] Its stability as a bench-top solid and its performance in both solution-phase and solid-phase synthesis make it a valuable tool for peptide synthesis, medicinal chemistry, and materials science.[1]

These application notes provide detailed protocols for the use of this compound in both amide bond formation and decarboxylative cross-coupling, along with quantitative data to facilitate comparison with other reagents.

Data Presentation: Performance of this compound in Acylation and Decarboxylative Cross-Coupling

The following tables summarize the performance of this compound in various synthetic applications, highlighting its efficiency and yield.

Table 1: Amide Bond Formation and Acylation using this compound

| Product | Starting Materials | Reagent(s) | Solvent | Time (h) | Yield/Conversion (%) | Reference |

| TCNHPI ester of Fmoc-Phe-OH | Fmoc-Phe-OH, TCNHPI | This compound | DMF | 2 | 84 | [1] |

| TCNHPI ester of Fmoc-Phe-OH | Fmoc-Phe-OH, TCNHPI | TCNHPI/DIC | DMF | >24 | 50 | [1] |

| Hemorphin-4 (peptide) | Resin-bound precursor | This compound | DMF | - | High | [1] |

| Spinorphin (peptide) | Resin-bound precursor | This compound | DMF | - | High | [1] |

| β-neoendorphin (peptide) | Resin-bound precursor | This compound | DMF | - | High | [1] |

| Leu enkephalin (peptide) | Resin-bound precursor | This compound | DMF | - | High | [1] |

| Racemic amide of a small molecule | Carboxylic acid, Amine | This compound | - | - | Fair to excellent | [1] |

Table 2: Decarboxylative Cross-Coupling using this compound

| Product | Starting Materials | Coupling Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Alkylated tetrapeptide | Resin-bound tetrapeptide with free carboxylic acid | Chiral zinc reagent | Nickel-based | DMF | 16-24 | 32 | [1] |

| Alkynylated bis-protected Glutamic acid | Bis-protected Glutamic acid | Alkynyl zinc reagent | Nickel-based | - | - | Good | [1] |

| Alkynylated Biotin | Biotin | Alkynyl zinc reagent | Nickel-based | - | - | Good | [1] |

| Alkylated indole-3-propionic acid | Indole-3-propionic acid | Alkyl zinc reagent | Nickel-based | - | - | 49 | [1] |

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Bond Formation using this compound

This protocol describes a general method for the coupling of a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

This compound (1.1 equiv)

-

Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), 2.0 equiv)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in the anhydrous solvent of choice in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 equiv) in the same anhydrous solvent.

-

Add the this compound solution to the carboxylic acid solution and stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.

-

Add the amine (1.0-1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-